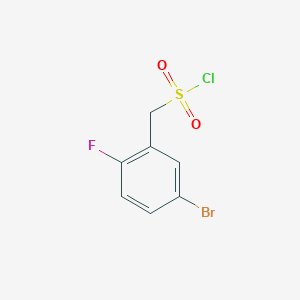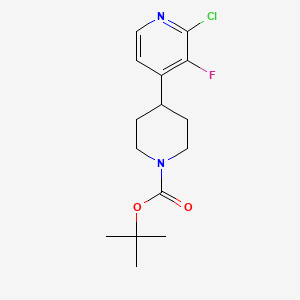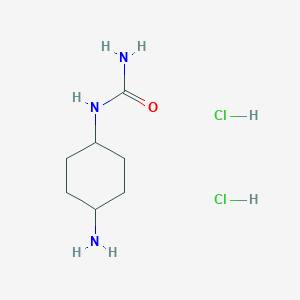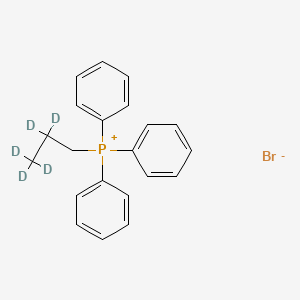
2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is:
Reduction: Reduction of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Hydroxymethylation: Introduction of the hydroxymethyl group.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The sulfonamide group can undergo reduction to form amines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using halogenating agents.
Major Products Formed
Oxidation: 2-fluoro-5-(carboxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide.
Reduction: 2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-amine.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.
Biological Research: Studying enzyme interactions and inhibition.
Industrial Chemistry: As an intermediate in the production of dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, leading to enzyme inhibition. The fluorine atom enhances the compound’s stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-fluoro-5-(hydroxymethyl)benzene-1-sulfonamide: Lacks the N-(propan-2-yl) group.
5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide: Lacks the fluorine atom.
2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide: Lacks the hydroxymethyl group.
Uniqueness
2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities.
Propriétés
Formule moléculaire |
C10H14FNO3S |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
2-fluoro-5-(hydroxymethyl)-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H14FNO3S/c1-7(2)12-16(14,15)10-5-8(6-13)3-4-9(10)11/h3-5,7,12-13H,6H2,1-2H3 |
Clé InChI |
RYCQKOLIHXQXER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one](/img/structure/B12312293.png)


![3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid](/img/structure/B12312314.png)
![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-1H-indole](/img/structure/B12312330.png)






![(3a,5a,7a,8,13a-Pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-11b-yl)methanol](/img/structure/B12312383.png)


